molecular formula C10H5BrF4N2 B1440576 2-(3-Bromo-4-fluorophenyl)-4-(trifluoromethyl)-1H-imidazole CAS No. 1309602-29-6

2-(3-Bromo-4-fluorophenyl)-4-(trifluoromethyl)-1H-imidazole

Cat. No. B1440576
CAS RN: 1309602-29-6
M. Wt: 309.06 g/mol
InChI Key: XVVQJQHYXUOBDH-UHFFFAOYSA-N
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Description

The compound “2-(3-Bromo-4-fluorophenyl)-4-(trifluoromethyl)-1H-imidazole” is an organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted at the 2-position with a 3-bromo-4-fluorophenyl group and at the 4-position with a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, the aromatic phenyl ring, and the halogen atoms (bromine and fluorine). The electronegativity of the halogen atoms and the polarity of the C-F bonds in the trifluoromethyl group could significantly influence the compound’s chemical behavior .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogen atoms and the trifluoromethyl group could affect its polarity, solubility, and boiling and melting points .

Scientific Research Applications

Pharmacophore Design of p38α MAP Kinase Inhibitors

Compounds with a tri- and tetra-substituted imidazole scaffold, including the structure of interest, are known for their selectivity as inhibitors of p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in the release of proinflammatory cytokines. The design, synthesis, and activity studies of these compounds have been extensively reviewed, highlighting their interaction with the ATP pocket of p38 MAP kinase and their potential for higher selectivity and potency in inhibiting proinflammatory cytokines due to specific structural features, such as the 4-fluorophenyl ring occupation in pocket I (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Synthesis of Key Intermediates

The compound 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials such as flurbiprofen, demonstrates the utility of bromo-fluorophenyl derivatives in pharmaceutical synthesis. This review highlights the challenges and developments in synthesizing such intermediates, emphasizing the economic and safety considerations in large-scale production (Qiu, Gu, Zhang, & Xu, 2009).

4-Phosphorylated Imidazole Derivatives

Research on the synthesis of 4-phosphorylated imidazole derivatives, including the structural motif of interest, showcases their chemical and biological properties. These derivatives are synthesized using metallic derivatives of imidazole and phosphorus halides, among other methods, and have shown a range of biological activities. This systematic review indicates their importance in the development of new pharmaceuticals and their role in the synthesis of phosphorylated peptidomimetics, highlighting their therapeutic potential (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Antimicrobial Activity of Azole Derivatives

Azole derivatives, including imidazoles, are notable for their antimicrobial properties. A comprehensive review of azole derivatives from 2016 to 2020, including imidazole and benzimidazole, discussed their structure-activity relationships and molecular docking studies. This review underscores the significance of azole scaffolds, particularly imidazole, in designing antimicrobial compounds, highlighting the therapeutic importance of these compounds in addressing bacterial and fungal infections (Emami, Faghih, Ataollahi, Sadeghian, Rezaei, & Khabnadideh, 2022).

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows bioactivity, it could be studied further as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be used in the development of new synthetic methods .

properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF4N2/c11-6-3-5(1-2-7(6)12)9-16-4-8(17-9)10(13,14)15/h1-4H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVQJQHYXUOBDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=C(N2)C(F)(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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